

# Mandelic Acid: A Technical Guide to its Chemical Identity, Analysis, and Biological Significance

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Menasylic acid*

Cat. No.: B15082885

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of mandelic acid, a versatile alpha-hydroxy acid with significant applications in the pharmaceutical and cosmetic industries. This document outlines its chemical identifiers, experimental protocols for its synthesis, purification, and analysis, and its role in biological pathways.

## Core Chemical and Physical Data

Quantitative data for mandelic acid and its enantiomers are summarized in the tables below for ease of reference and comparison.

Table 1: Chemical Identifiers for Mandelic Acid

| Identifier  | Racemic Mandelic Acid                                             | (R)-(-)-Mandelic Acid                                                       | (S)-(+)-Mandelic Acid                                                    |
|-------------|-------------------------------------------------------------------|-----------------------------------------------------------------------------|--------------------------------------------------------------------------|
| CAS Number  | 90-64-2[1]                                                        | 611-71-2[1]                                                                 | 17199-29-0[1]                                                            |
| IUPAC Name  | 2-hydroxy-2-phenylacetic acid[2]                                  | (2R)-2-hydroxy-2-phenylacetic acid[3]                                       | (2S)-2-hydroxy-2-phenylacetic acid                                       |
| PubChem CID | 1292[2]                                                           | 11914[3]                                                                    | 439616[4]                                                                |
| InChI       | InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)[2] | InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/t7-/m1/s1[3] | InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/t7-/m0/s1 |
| InChIKey    | IWYDHOAUDWTVEP-UHFFFAOYSA-N[1]                                    | IWYDHOAUDWTVEP-SSDOTTWSA-N[3]                                               | IWYDHOAUDWTVEP-ZETCQYMHSA-N[5]                                           |
| SMILES      | C1=CC=C(C=C1)C(C(=O)O)O[2]                                        | C1=CC=C(C=C1)---INVALID-LINK--O[3]                                          | C1=CC=C(C=C1)---INVALID-LINK--O                                          |
| Synonyms    | Amygdalic acid, Phenylglycolic acid, Paramandelic acid[1]         | D-Mandelic acid, (-)-Mandelic acid[3]                                       | L-Mandelic acid, (+)-Mandelic acid                                       |

Table 2: Physical Properties of Mandelic Acid

| Property                    | Value                                            |
|-----------------------------|--------------------------------------------------|
| Molecular Formula           | C <sub>8</sub> H <sub>8</sub> O <sub>3</sub> [2] |
| Molecular Weight            | 152.15 g/mol [2]                                 |
| Appearance                  | White crystalline solid[1]                       |
| Melting Point (Racemic)     | 119 °C[1]                                        |
| Melting Point (Enantiopure) | 132-135 °C[1]                                    |
| Solubility                  | Soluble in water and polar organic solvents[1]   |

## Experimental Protocols

This section details common laboratory procedures for the synthesis, purification, and analysis of mandelic acid.

### Synthesis of Mandelic Acid from Benzaldehyde

A widely used method for synthesizing mandelic acid involves the reaction of benzaldehyde with a cyanide source to form mandelonitrile, followed by hydrolysis.[\[6\]](#)

Materials:

- Sodium bisulfite
- Water
- Benzaldehyde
- Potassium cyanide (Caution: Extremely toxic)
- Ether
- Concentrated Hydrochloric Acid

Procedure:

- Formation of the Bisulfite Addition Compound: Dissolve 11 g of sodium bisulfite in 50 ml of water in an Erlenmeyer flask. Add 10 ml of benzaldehyde and swirl vigorously until the oily aldehyde is converted into a crystalline solid.
- Cyanohydrin Formation: Cool the mixture to room temperature and add 14 g of potassium cyanide and 25 ml of water. Swirl the flask until the solid dissolves and an oily layer of mandelonitrile separates.
- Extraction of Mandelonitrile: Transfer the reaction mixture to a separatory funnel. Extract the mandelonitrile with ether. Wash the ether extract with water and then with a saturated salt solution.

- Hydrolysis to Mandelic Acid: Transfer the ether solution of mandelonitrile to a distilling flask containing a mixture of 15 ml of concentrated hydrochloric acid and 15 ml of water. Distill the ether. Heat the remaining aqueous solution under reflux to hydrolyze the nitrile to mandelic acid.
- Isolation of Mandelic Acid: Cool the reaction mixture and extract the mandelic acid with ether. Evaporate the ether to obtain crude mandelic acid, which can then be purified by recrystallization.

## Purification by Recrystallization

Crude mandelic acid can be purified by recrystallization from a suitable solvent system, such as a benzene-ethanol mixture.[\[2\]](#)

### Materials:

- Crude mandelic acid
- Benzene
- Ethanol

### Procedure:

- Dissolve the crude mandelic acid in approximately 400 ml of benzene.
- Distill the mixture until about 100 ml of the benzene has been collected to remove any residual water.
- Add 6-10 ml of ethanol to the remaining hot mixture to ensure complete dissolution of the acid.
- Filter the hot solution through a warm Büchner funnel to remove any insoluble impurities.
- Allow the filtrate to cool slowly to 6°C overnight to facilitate the crystallization of pure mandelic acid.

- Collect the crystals by vacuum filtration. A second crop of crystals can be obtained by concentrating the mother liquor.

## Analysis by High-Performance Liquid Chromatography (HPLC)

A sensitive HPLC method can be used for the quantitative analysis of mandelic acid, particularly in biological samples like urine.[\[5\]](#)

Instrumentation:

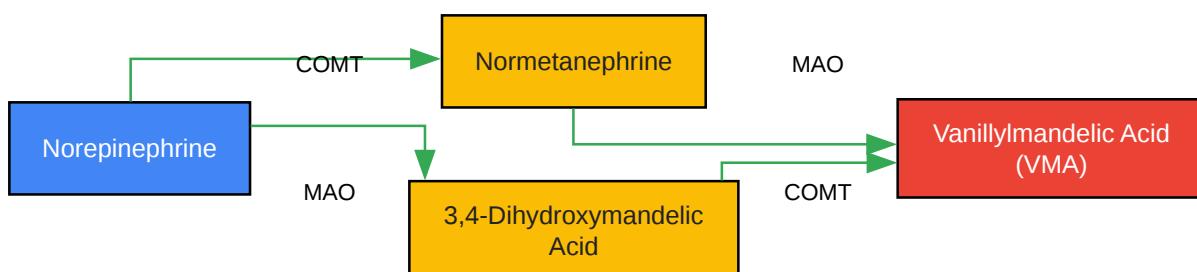
- High-Pressure Liquid Chromatography (HPLC) system with a UV detector
- Inertsil ODS-2 column (250 mm x 4.6 mm) or equivalent

Chromatographic Conditions:

- Mobile Phase: A mixture of acetonitrile, 60% perchloric acid, and water (50:0.1:950 v/v/v).[\[5\]](#)
- Flow Rate: 2.0 mL/min.[\[5\]](#)
- Column Temperature: 50°C.[\[5\]](#)
- Detection Wavelength: 200 nm.[\[5\]](#)

Sample Preparation (for urine samples):

- Mix 1 ml of the urine sample with an equal volume of methanol.
- Centrifuge the mixture at 1,600 g for 10 minutes.
- Inject a 10  $\mu$ L aliquot of the supernatant into the HPLC system.


## Biological Significance and Metabolic Pathways

Mandelic acid and its derivatives are involved in several biological pathways. Notably, they are metabolites of the catecholamines adrenaline (epinephrine) and noradrenaline

(norepinephrine).<sup>[7]</sup> The metabolism of these neurotransmitters is a critical process, and the end product, vanillylmandelic acid (VMA), is a key biomarker for certain diseases.<sup>[8]</sup>

## Norepinephrine Metabolism Pathway

The following diagram illustrates the metabolic degradation of norepinephrine to vanillylmandelic acid. This pathway involves the action of two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).



[Click to download full resolution via product page](#)

Caption: Metabolic pathway of norepinephrine to vanillylmandelic acid.

This guide provides a foundational understanding of mandelic acid for scientific and research professionals. The presented data and protocols are intended to support further investigation and application of this important chemical compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Separation of D-(-)-Mandelic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. brainly.com [brainly.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of Mandelic Acid and Derivatives [designer-drug.com]
- 7. Mandelic acid - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
- To cite this document: BenchChem. [Mandelic Acid: A Technical Guide to its Chemical Identity, Analysis, and Biological Significance]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15082885#mandelic-acid-cas-number-and-chemical-identifiers>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)